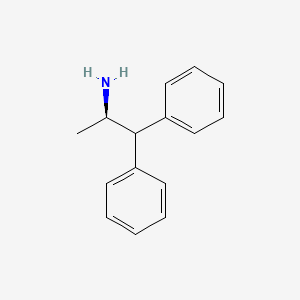

(R)-1,1-Diphenyl-2-aminopropane

Description

Significance of Chirality and Enantioselectivity in Organic Chemistry

Chirality, a term describing molecules that are non-superimposable on their mirror images, is a fundamental concept in organic chemistry. numberanalytics.com These mirror-image isomers, known as enantiomers, often exhibit identical physical properties in an achiral environment but can have profoundly different biological activities. numberanalytics.comfiveable.me This is because biological systems, such as the human body, are themselves chiral, composed of chiral building blocks like amino acids and sugars. hilarispublisher.comhilarispublisher.com Consequently, the interaction of each enantiomer with a biological target, like an enzyme or receptor, can differ significantly, leading to one enantiomer producing a desired therapeutic effect while the other may be inactive or even harmful. fiveable.mehilarispublisher.com The historical case of thalidomide, where one enantiomer was sedative and the other teratogenic, tragically highlighted the critical importance of controlling chirality in medicinal chemistry. numberanalytics.comsci-hub.se

This necessity to produce a single, desired enantiomer of a chiral compound has driven the development of enantioselective synthesis, a cornerstone of modern organic chemistry. numberanalytics.comwikipedia.org Enantioselectivity is the measure of a chemical reaction's ability to preferentially form one enantiomer over the other. numberanalytics.com High enantioselectivity is crucial for the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules, ensuring both efficacy and safety. nih.gov

Role of Chiral Amines as Versatile Building Blocks and Catalysts in Modern Synthesis

Chiral amines are a class of organic compounds that are central to the field of asymmetric synthesis. nih.gov They are frequently incorporated into the structures of natural products and pharmaceuticals, with estimates suggesting that 40-45% of small-molecule drugs contain a chiral amine fragment. nih.gov Beyond their role as integral structural components, chiral amines are widely employed as chiral auxiliaries, resolving agents, and, most notably, as catalysts. nih.gov

As catalysts, chiral amines can direct the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically enriched products from prochiral starting materials. hilarispublisher.comhilarispublisher.com This field, known as asymmetric catalysis, has revolutionized the way complex molecules are constructed. hilarispublisher.com Chiral amines, in particular, are effective organocatalysts for a variety of transformations, including aldol (B89426) reactions and Michael additions. hilarispublisher.comhilarispublisher.com Their use is often favored due to their operational simplicity and milder reaction conditions compared to some metal-based catalysts. hilarispublisher.comhilarispublisher.com

Overview of Research Trajectories Involving (R)-1,1-Diphenyl-2-aminopropane

This compound has emerged as a significant chiral amine in several areas of chemical research. Its rigid diphenylmethane (B89790) backbone and the stereogenic center at the 2-position make it an effective controller of stereochemistry in chemical transformations. Research involving this compound has primarily focused on its application as a chiral building block and as a precursor to chiral ligands and catalysts for asymmetric synthesis.

One notable area of research is its use in the development of chiral stationary phases for chromatography, which are used to separate enantiomers. The enantiomeric purity of this compound is critical for its effectiveness in these applications. vulcanchem.com Furthermore, its derivatives have been explored as catalysts in various asymmetric reactions, including additions to carbonyls and imines, and in the synthesis of other valuable chiral molecules. The development of synthetic routes to this compound and its analogs continues to be an active area of investigation, aiming to provide efficient access to this important chiral synthon.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | (2R)-1,1-diphenylpropan-2-amine |

| Molecular Formula | C₁₅H₁₇N |

| Molecular Weight | 211.30 g/mol |

| CAS Number | 67659-36-3 |

| Appearance | Colorless oily substance or solid |

| Melting Point | 77-80 °C |

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-1,1-diphenylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,16H2,1H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKICCFGYSXSAI-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67659-36-3 | |

| Record name | 67659-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations and Structural Elucidation of R 1,1 Diphenyl 2 Aminopropane

Determination of Absolute Configuration

The absolute configuration of a chiral center describes the precise three-dimensional arrangement of the groups attached to it. For (R)-1,1-Diphenyl-2-aminopropane, the stereocenter is the carbon atom at the 2-position (C2), which is bonded to a hydrogen atom, a methyl group, an amino group, and a diphenylmethyl group. The designation '(R)' is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. researchgate.netresearchgate.net

According to the CIP system, the priority of the substituents attached to the chiral center is determined by their atomic number. researchgate.net For this compound, the amino group (-NH2) receives the highest priority (1) as nitrogen has a higher atomic number than carbon. The diphenylmethyl group (-CH(Ph)2) has the second priority (2), followed by the methyl group (-CH3) as priority (3). The hydrogen atom (-H) has the lowest priority (4). When viewing the molecule with the lowest priority group pointing away from the observer, the sequence from priority 1 to 2 to 3 traces a clockwise direction, hence the 'R' (from the Latin rectus for right) designation. researchgate.net

Experimentally, the absolute configuration of a chiral compound can be determined through several methods:

X-ray Crystallography: This is the most definitive method for determining absolute configuration. tcichemicals.com By diffracting X-rays through a single crystal of an enantiomerically pure substance, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom. For derivatives of chiral amines, this technique provides unambiguous proof of configuration. researchgate.net

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing experimental spectra to those predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be assigned.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): A chiral amine like this compound can be reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a pair of diastereomers. nih.gov The different spatial environments in these diastereomers lead to distinct chemical shifts in their NMR spectra (e.g., 1H or 19F NMR), which can be correlated to the absolute configuration of the original amine. nih.gov

The specific rotation, [α], is an experimentally measured property that indicates the direction and magnitude to which an enantiomer rotates plane-polarized light. For this compound, a positive value of optical rotation is typically observed (e.g., [α]D +16°, c = 1 in chloroform), often leading to its designation as (R)-(+)-1,1-Diphenyl-2-aminopropane. sigmaaldrich.com However, it is crucial to note that there is no simple correlation between the sign of optical rotation (+ or -) and the absolute configuration (R or S). researchgate.net

Conformational Analysis and Stereodynamic Behavior

The flexibility of this compound allows it to adopt various spatial arrangements, or conformations, through rotation about its single bonds. The most significant rotation is around the C1-C2 bond, which dictates the relative positions of the bulky diphenylmethyl group, the methyl group, and the amino group.

Conformational analysis involves studying the energetics of these different arrangements. blogspot.com For acyclic molecules, staggered conformations are generally more stable than eclipsed conformations due to minimized torsional strain. For the C1-C2 bond in this compound, three low-energy staggered conformations (rotamers) can be envisioned. These can be visualized using Newman projections looking down the C1-C2 bond.

The relative stability of these rotamers is governed by steric interactions, specifically gauche interactions between the larger groups. A gauche interaction occurs when two bulky groups are positioned at a 60° dihedral angle. The conformation that minimizes the number and severity of these gauche interactions will be the most populated. Given the significant steric bulk of the two phenyl groups, the molecule will orient itself to reduce the repulsion between these groups and the methyl and amino substituents on the C2 carbon.

The study of the interconversion between these conformations is known as stereodynamics. acs.org Techniques like Dynamic NMR (DNMR) spectroscopy are powerful tools for investigating these processes. researchgate.net At low temperatures, the rotation around the C1-C2 bond may be slow enough on the NMR timescale to allow for the observation of distinct signals for each populated conformer. As the temperature is raised, the rate of interconversion increases, leading to the broadening and eventual coalescence of these signals into time-averaged peaks. By analyzing these spectral changes, the energy barriers to rotation and the relative populations of the conformers can be determined. copernicus.org

| Rotamer | Key Gauche Interactions | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| I (Anti-Ph/NH2) | Ph/Me, Ph/H | 0 | ~70 |

| II (Gauche-Ph/NH2) | Ph/Ph, Ph/NH2, Ph/Me | > 2.0 | < 5 |

| III (Gauche-Ph/NH2) | Ph/NH2, Ph/Me | ~0.8 | ~25 |

Note: This table is based on general principles of steric hindrance. Actual values would require experimental (e.g., DNMR) or computational studies.

Control of Diastereoselectivity in Reactions Involving the Aminopropane Moiety

The existing stereocenter in this compound can be used to influence the stereochemical outcome of a reaction that creates a new stereocenter, a process known as asymmetric induction. When the amine is used as a chiral auxiliary, it can direct the formation of one diastereomer in preference to another. wikipedia.org

A chiral auxiliary is a group that is temporarily incorporated into a substrate to control a stereoselective reaction, and is subsequently removed. tcichemicals.comwikipedia.org For instance, if the amino group of this compound is converted into an imine or an amide, its inherent chirality can direct the approach of a nucleophile or electrophile to one face of the molecule over the other.

The stereochemical control arises from the conformational preferences of the reactive intermediate. The bulky diphenylmethyl group and the smaller methyl group create a sterically biased environment. Following Felkin-Ahn model principles, an incoming reagent will preferentially attack from the least hindered trajectory, avoiding steric clash with the large substituents. For example, in the alkylation of an enolate derived from an amide of this compound, the diphenylmethyl group would effectively shield one face of the enolate, forcing the electrophile to approach from the opposite, less hindered face. This leads to the formation of one diastereomer as the major product. blogspot.comnih.gov

| Electrophile (R-X) | Reaction Conditions | Major Diastereomer Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| CH3I | 1. LDA, THF, -78°C; 2. CH3I | (2R, n'R) | 90:10 |

| BnBr | 1. LDA, THF, -78°C; 2. BnBr | (2R, n'R) | 95:5 |

| Allyl-Br | 1. LDA, THF, -78°C; 2. Allyl-Br | (2R, n'R) | 92:8 |

Note: This table presents hypothetical data to illustrate the principle of diastereoselective control. The stereochemistry of the new center is designated 'n'. LDA = Lithium diisopropylamide, THF = Tetrahydrofuran, Bn = Benzyl (B1604629).

The efficiency of this stereocontrol, measured by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.), depends on the size of the groups on the auxiliary, the reaction conditions, and the nature of the electrophile. beilstein-journals.orgresearchgate.net After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product and can often be recovered for reuse.

Supramolecular Interactions and Their Influence on Stereochemistry

Supramolecular chemistry focuses on the non-covalent interactions that govern how molecules assemble into larger, ordered structures. nih.govuiowa.edu For this compound, the primary amine and the two phenyl rings are key functional groups that can participate in such interactions, significantly influencing its properties in the solid state and in solution.

The most prominent non-covalent interaction involving the aminopropane moiety is hydrogen bonding. The primary amine group (-NH2) has two hydrogen atoms that can act as hydrogen bond donors and a lone pair on the nitrogen that can act as a hydrogen bond acceptor. In the solid state, this typically leads to the formation of extensive hydrogen-bonding networks. researchgate.netresearchgate.net For instance, molecules of this compound can link together via N-H···N hydrogen bonds, forming chains or more complex three-dimensional architectures. researchgate.net The specific geometry of these hydrogen bonds can lock the molecule into a single conformation within the crystal lattice. researchgate.net

In addition to hydrogen bonding, the two phenyl rings can engage in other significant non-covalent interactions:

π-π Stacking: The aromatic rings can stack on top of each other, either in a face-to-face or an offset arrangement. These interactions are driven by electrostatic and van der Waals forces.

C-H···π Interactions: A C-H bond from a neighboring molecule can interact with the electron-rich face of a phenyl ring. scielo.br

These supramolecular interactions are directional and play a crucial role in the process of molecular recognition and crystal engineering. scielo.br The way molecules of this compound pack in a crystal is a direct consequence of the energetic optimization of these various non-covalent forces. This packing can, in turn, influence the conformation of the molecule in the solid state, which may differ from its preferred conformation in solution. The study of these interactions, often aided by Hirshfeld surface analysis, is essential for understanding and predicting the solid-state structure and properties of this chiral compound. scielo.br

| Interaction Type | Participating Groups | Typical Energy (kcal/mol) | Influence on Stereochemistry |

|---|---|---|---|

| Hydrogen Bond | N-H (donor) ... N (acceptor) | 3 - 7 | Directs molecular packing; can enforce a specific molecular conformation. |

| π-π Stacking | Phenyl ring ... Phenyl ring | 1 - 3 | Contributes to crystal packing efficiency; influences orientation of phenyl groups. |

| C-H···π Interaction | Aliphatic/Aromatic C-H ... Phenyl ring | 0.5 - 2.5 | Fine-tunes the supramolecular architecture. |

Application of R 1,1 Diphenyl 2 Aminopropane in Asymmetric Catalysis and Chiral Ligand Design

(R)-1,1-Diphenyl-2-aminopropane as a Fundamental Chiral Building Block for Ligands

This compound is a chiral amine that serves as a valuable starting material in the synthesis of a multitude of chiral ligands. Its utility stems from the presence of a stereogenic center at the C2 position, which imparts chirality to the resulting ligand. The bulky diphenylmethyl group provides significant steric hindrance, which can be crucial for creating a well-defined chiral pocket around a metal center in a catalyst complex. This steric bulk can effectively control the approach of substrates, thereby dictating the stereochemical outcome of a reaction.

The primary amine functionality of this compound offers a reactive handle for a variety of chemical transformations. This allows for the straightforward introduction of different coordinating groups, such as phosphines, imines, and other amines, enabling the synthesis of a wide array of ligand architectures. The combination of a robust chiral backbone and a readily modifiable functional group makes this compound a "privileged" chiral building block in the design of ligands for asymmetric catalysis. scielo.brnih.gov

Design and Synthesis of Chiral Ligands Derived from the this compound Scaffold

The structural features of this compound have been exploited to create a diverse range of chiral ligands, each tailored for specific catalytic applications. The following sections detail the design and synthesis of several important classes of ligands derived from this versatile chiral amine.

Phosphine-Based Ligands (e.g., BINAP Analogs)

Phosphine (B1218219) ligands are among the most widely used ligands in transition metal catalysis due to their strong coordinating ability and tunable electronic and steric properties. nih.gov While BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a renowned "privileged" ligand, its synthesis can be complex. nih.govorgsyn.orgwikipedia.org The use of readily available chiral backbones like this compound allows for the creation of BINAP analogs and other novel phosphine ligands with potentially enhanced catalytic performance.

The synthesis of phosphine ligands from this compound typically involves the reaction of the amine with a phosphine-containing electrophile, such as chlorodiphenylphosphine. This reaction leads to the formation of an aminophosphine (B1255530) ligand where the chiral information from the aminopropane backbone is incorporated into the ligand structure. These ligands can then be used in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation and cross-coupling reactions.

| Ligand Type | Precursor | Synthetic Method | Potential Application |

| Chiral Aminophosphine | This compound | Reaction with chlorodiphenylphosphine | Asymmetric Hydrogenation |

| BINAP Analog | This compound derivative | Multi-step synthesis involving phosphinylation | Asymmetric Cross-Coupling |

Chiral Schiff Base Ligands and Complexes

Chiral Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are another important class of ligands in asymmetric catalysis. k-state.edumdpi.comkashanu.ac.irekb.eg The imine nitrogen and another donor atom from the aldehyde/ketone precursor can chelate to a metal center, forming a stable complex. The steric and electronic properties of these ligands can be easily tuned by varying the substituents on both the amine and the carbonyl component.

The reaction of this compound with various salicylaldehyde (B1680747) derivatives, for instance, yields chiral Schiff base ligands. These ligands can coordinate with a range of metal ions, such as copper(II) and palladium(II), to form catalytically active complexes. kashanu.ac.ir These complexes have shown promise in reactions like asymmetric cyclopropanation and other carbon-carbon bond-forming reactions. mdpi.com

| Aldehyde/Ketone Component | Resulting Schiff Base Ligand | Metal Complex | Catalytic Application |

| Salicylaldehyde | N-Salicylidene-(R)-1,1-diphenyl-2-aminopropane | Copper(II) complex | Asymmetric Cyclopropanation |

| 2-Hydroxyacetophenone | N-(1-(2-hydroxyphenyl)ethylidene)-(R)-1,1-diphenyl-2-aminopropane | Palladium(II) complex | Asymmetric Aldol (B89426) Reactions |

Chiral Diamine Ligands

Chiral diamines are highly effective ligands for a variety of asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions. scielo.brnih.govrsc.org The two nitrogen atoms can coordinate to a metal center to form a stable chelate ring, creating a well-defined chiral environment.

Starting from this compound, chiral diamine ligands can be synthesized through various synthetic routes. One common approach involves the reductive amination of the primary amine with a suitable carbonyl compound, followed by further functionalization. These diamine ligands have been successfully employed in copper-catalyzed asymmetric Henry reactions and rhodium-catalyzed asymmetric hydrogenations, affording products with high enantioselectivity.

| Synthetic Strategy | Resulting Diamine Ligand | Catalytic System | Application |

| Reductive amination | N-Alkyl-(R)-1,1-diphenyl-2-aminopropane derivative | Rhodium Complex | Asymmetric Hydrogenation |

| Multi-step synthesis | C2-symmetric diamine | Copper(II) Acetate | Asymmetric Henry Reaction |

Spiroketal-Containing Ligands

Spirocyclic structures have gained significant attention in ligand design due to their rigid and well-defined three-dimensional frameworks. umich.edusci-hub.seresearchgate.netsnnu.edu.cn Chiral spiroketal-containing ligands, in particular, have shown excellent performance in a range of asymmetric catalytic reactions.

While direct synthesis from this compound is less common, the principles of incorporating rigid chiral backbones are relevant. The synthesis of spiroketal ligands often involves the acid-catalyzed reaction of a diol with a ketone or aldehyde. The resulting spiroketal can then be further functionalized to introduce coordinating groups like phosphines. The rigid spirocyclic scaffold can lead to highly organized transition states, resulting in superior enantiocontrol. These ligands have been successfully applied in palladium-catalyzed asymmetric allylic alkylation and iridium-catalyzed asymmetric hydrogenation.

| Spirocyclic Core | Coordinating Group | Metal | Application |

| Spirobiindane | Phosphine | Palladium | Asymmetric Allylic Alkylation |

| Spiroketal | Phosphine | Iridium | Asymmetric Hydrogenation |

Diphosphazane Ligands

Diphosphazane ligands are a class of P,N-ligands that contain a P-N-P linkage. The nitrogen atom can act as a bridge between two phosphorus atoms, and the electronic properties of the ligand can be tuned by modifying the substituents on both the phosphorus and nitrogen atoms.

The synthesis of chiral diphosphazane ligands can be envisioned starting from a chiral amine like this compound. The reaction of the amine with two equivalents of a chlorophosphine could, in principle, lead to the formation of a chiral diphosphazane ligand. These ligands have the potential to be effective in a variety of catalytic reactions, although their application is less explored compared to other ligand classes.

| Chiral Amine | Phosphine Precursor | Resulting Ligand Type | Potential Catalytic Use |

| This compound | Chlorodiphenylphosphine | Chiral Diphosphazane | Asymmetric Hydroformylation |

| This compound | Dichlorophenylphosphine | Chiral Cyclic Diphosphazane | Polymerization Reactions |

Catalytic Performance in Enantioselective Organic Transformations

Asymmetric Hydrogenation Reactions

No specific data or examples were found for the use of this compound-derived ligands in asymmetric hydrogenation reactions.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Alkylation, Addition)

No specific data or examples were found for the use of this compound-derived ligands in asymmetric carbon-carbon bond forming reactions.

Asymmetric Ring-Opening and Cyclization Reactions

No specific data or examples were found for the use of this compound-derived ligands in asymmetric ring-opening or cyclization reactions.

Asymmetric Phosphoramidite (B1245037) Transfer

No specific data or examples were found for the use of this compound-derived ligands in asymmetric phosphoramidite transfer.

Other Enantioselective Transformations

No specific data or examples were found for the use of this compound-derived ligands in other enantioselective transformations.

Characterization and Reactivity Studies of Ligand-Metal Complexes Derived from this compound

No specific studies on the characterization or reactivity of ligand-metal complexes derived from this compound for the aforementioned catalytic applications were found.

Derivatization and Functionalization of R 1,1 Diphenyl 2 Aminopropane for Specific Chemical Applications

Preparation of Trisubstituted Dihydroisoquinoline Derivatives via Bischler-Napieralski Reaction

(R)-1,1-Diphenyl-2-aminopropane is a key starting material for the asymmetric synthesis of trisubstituted dihydroisoquinoline derivatives. alkalisci.comscientificlabs.combiocompare.com This transformation is achieved through the Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides. wikipedia.org The reaction is typically conducted under acidic conditions using a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.org

The process begins with the acylation of the primary amine of this compound. The resulting amide then undergoes intramolecular cyclization. The chirality of the starting amine directs the stereochemical outcome of the cyclization, leading to the formation of enantiomerically enriched dihydroisoquinolines. These compounds are important scaffolds in numerous biologically active molecules. researchgate.netpreprints.org

Recent advancements have focused on palladium-catalyzed cascade cyclization-coupling reactions of allenamides, derived from propargylamines, to synthesize highly substituted 1,2-dihydroisoquinolines. researchgate.netpreprints.orgmdpi.com These methods offer a versatile route to a diverse range of these heterocyclic structures. researchgate.netpreprints.org

Synthesis of α-Aminophosphonate Derivatives

α-Aminophosphonates, as structural analogs of α-amino acids, are of significant interest due to their wide range of biological activities. nih.govbiomedres.usresearchgate.net The synthesis of chiral α-aminophosphonates can be achieved from this compound through methods like the Kabachnik-Fields or Pudovik reactions. sciforum.net

The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602). sciforum.netmdpi.com When a chiral amine like this compound is used, it can induce diastereoselectivity in the final product. The reaction often proceeds by first forming an imine between the amine and the carbonyl compound, which is then attacked by the phosphite. nih.govmdpi.com

Alternatively, the aza-Pudovik reaction involves the direct addition of a phosphite to a pre-formed imine. unl.pt Using chiral N-phosphonylimines has been shown to produce α-aminophosphonates with excellent yields and high diastereoselectivity. nih.gov The choice of base and protecting groups on the imine are crucial for controlling the stereochemical outcome. nih.gov Research has also explored organocatalytic methods to achieve high enantioselectivity in these transformations. unl.ptresearchgate.net

Table 1: Synthesis of Cyclic α-Aminophosphonates via One-Pot Reaction

| Reactants | Catalyst | Solvent | Conditions | Yield | Ref. |

|---|---|---|---|---|---|

| Glutaraldehyde, Diamines, Triphenyl Phosphite | LiClO₄ | Acetonitrile | Room Temp, 48h | Good | biomedres.us |

| Glutaraldehyde, 4-Aminoquinoline Derivatives, Diphenyl Phosphite | LiClO₄ | Acetonitrile | Room Temp | Good | biomedres.us |

Formation of Heterocyclic Systems (e.g., Oxazolidines)

The amino alcohol motif, which can be derived from or used to synthesize structures related to this compound, is a versatile precursor for various heterocyclic systems, most notably oxazolidines. nih.govclockss.org Oxazolidines are five-membered rings containing both oxygen and nitrogen, and they serve as important chiral auxiliaries and intermediates in asymmetric synthesis. researchgate.netarkat-usa.org

The synthesis of oxazolidines often involves the condensation of an amino alcohol with an aldehyde or ketone. researchgate.net For instance, β-amino alcohols can be cyclized to form oxazolidin-2-ones, a related and valuable scaffold. arkat-usa.org Efficient methods for preparing oxazolidinones include treating amino alcohols with reagents like carbonyldiimidazole or diethylcarbonate. nih.gov

More complex strategies involve the base-promoted deprotonation of β-amino alcohol N-oxides to form oxazolidine (B1195125) rings, which can then be functionalized further. clockss.org Additionally, organocatalytic approaches, such as the asymmetric oxa-1,3-dipolar cycloaddition of azomethine ylides, have been developed to synthesize highly functionalized and optically pure chiral oxazolidines. rsc.org

Table 2: Selected Methods for Oxazolidinone Synthesis from Amino Alcohols

| Reagents | Conditions | Yield | Ref. |

|---|---|---|---|

| Carbonyldiimidazole, Triethylamine | 60 °C, overnight | 28-85% | nih.gov |

| Diethylcarbonate, Sodium Ethoxide | 135-150 °C | 84% | nih.gov |

| Ethyl Chloroacetate, Sodium Hydride | Room Temp, overnight | 19-82% (for Morpholinones) | nih.gov |

Chemical Modifications for the Design of Research Probes and Chemical Reporters

The unique chiral scaffold of this compound and similar chiral amines makes them excellent starting points for the design of chemical probes and reporters for chirality sensing. sigmaaldrich.comnih.govrsc.orgresearchgate.net These tools are crucial for determining the enantiomeric purity of chemical samples and for studying stereoselective interactions. nih.govacs.org

Chemical probes are small molecules designed to modulate a protein's function or to report on a specific biological or chemical event through a measurable signal, such as fluorescence. researchgate.netthermofisher.com The derivatization of this compound often involves introducing a chromophoric or fluorophoric group into the molecule. The resulting probe can then interact with other chiral molecules, leading to changes in its spectroscopic properties, such as UV-Vis absorption, fluorescence, or circular dichroism (CD). rsc.orgresearchgate.net

For example, imine formation between a chiral amine and a specifically designed aldehyde probe can create a new chiral center, and the resulting complex can be analyzed by CD spectroscopy to determine the enantiomeric excess of the amine. rsc.orgresearchgate.net The design of these probes often focuses on creating a structure that will exhibit a distinct and predictable chiroptical response upon binding to an analyte. acs.orgresearchgate.net This field is critical for advancing high-throughput screening, reaction monitoring, and fundamental studies in stereochemistry. nih.gov

Advanced Analytical Methodologies for the Research and Characterization of R 1,1 Diphenyl 2 Aminopropane

High-Resolution Spectroscopic Techniques for Structural and Stereochemical Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure and absolute configuration of (R)-1,1-Diphenyl-2-aminopropane. These techniques provide detailed information on the connectivity of atoms, the chemical environment of nuclei, molecular mass, and chiroptical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 31P, 51V)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide fundamental information about its carbon-hydrogen framework.

¹H and ¹³C NMR: The proton (¹H) NMR spectrum confirms the presence of aromatic protons on the two phenyl groups, methine protons, and the methyl group protons. The integration of signals corresponds to the number of protons in each environment. Similarly, the carbon-¹³ NMR spectrum shows distinct signals for the methyl carbon, the two methine carbons, and the aromatic carbons. While standard NMR can confirm the constitution of 1,1-Diphenyl-2-aminopropane, it cannot distinguish between the R and S enantiomers directly.

To determine enantiomeric purity, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed. nih.gov A CDA reacts with both enantiomers of the amine to form a pair of diastereomers. These diastereomers have different physical properties and, therefore, exhibit distinct signals in the NMR spectrum, allowing for quantification of each enantiomer. nih.gov For instance, a simple three-component condensation of a chiral primary amine with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) yields diastereoisomeric iminoboronate esters with well-resolved proton signals for easy integration. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic (C₆H₅) | 7.15 – 7.40 | Multiplet |

| Methine (CH-Ph₂) | ~3.8 - 4.2 | Doublet |

| Methine (CH-NH₂) | ~3.1 - 3.5 | Multiplet |

| Amine (NH₂) | 1.0 - 4.0 | Broad Singlet |

| Methyl (CH₃) | ~1.0 - 1.3 | Doublet |

| ¹³C NMR | ||

| Quaternary Phenyl (C-ipso) | ~145 - 148 | |

| Aromatic (CH) | ~127 - 129 | |

| Methine (C-Ph₂) | ~57 - 61 | |

| Methine (C-NH₂) | ~45 - 50 | |

| Methyl (CH₃) | ~20 - 25 |

Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. rsc.orgpdx.educompoundchem.com

³¹P and ⁵¹V NMR: The use of ³¹P and ⁵¹V NMR for the analysis of this compound is less direct and typically involves derivatization or complexation. ³¹P NMR is a powerful tool for determining the enantiomeric excess of chiral alcohols and amines after reaction with a chiral phosphorus-containing derivatizing agent. acs.orgmdpi.com The resulting diastereomeric phosphonamides or phosphonates exhibit distinct ³¹P chemical shifts, allowing for accurate quantification. nih.gov

⁵¹V NMR spectroscopy is primarily used for studying vanadium-containing compounds. wikipedia.org Its application to chiral amine analysis would require the formation of a diastereomeric vanadium complex. As both ⁵⁰V and ⁵¹V nuclei are quadrupolar, they tend to produce broad signals, which can limit resolution. huji.ac.il However, ⁵¹V is the preferred nucleus due to its higher sensitivity and narrower linewidths compared to ⁵⁰V. huji.ac.il The analysis of chiral amines using ⁵¹V NMR is not a routine method and represents a specialized area of research. nih.govnih.gov

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., UPLC-TOF-MS, HPLC/MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with chromatographic techniques like Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for the analysis of complex mixtures. nih.gov

For this compound, HPLC-MS can confirm the molecular weight (211.30 g/mol ). sigmaaldrich.com High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), provides highly accurate mass measurements, enabling the determination of the elemental formula (C₁₅H₁₇N).

The enantiomeric analysis of chiral amines by LC-MS typically requires derivatization with a chiral reagent to form diastereomers, which can then be separated by a standard (achiral) reversed-phase column. nih.gov This approach is valuable for quantifying enantiomeric excess in complex matrices. Modern UPLC systems coupled with tandem mass spectrometry (UPLC-MS/MS) offer high-throughput, sensitive, and selective assays for the targeted analysis of amines. acs.org This method provides robust separation and can achieve baseline resolution of isomers within minutes. acs.org

Vibrational Spectroscopy (e.g., IR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

For this compound, the IR spectrum will show characteristic absorption bands corresponding to the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic groups, and C=C bonds of the phenyl rings.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands for primary amine) |

| Amine (N-H) | Bending (Scissoring) | 1590 - 1650 | Medium to Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium (multiple bands) |

| Aromatic C-H | Out-of-Plane Bending | 690 - 900 | Strong |

Note: These are typical frequency ranges for the specified functional groups. uhcl.edunist.gov

Electronic Circular Dichroism (CD) Spectroscopy for Chiral Recognition

Electronic Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com It is an essential technique for studying chiral molecules and determining their absolute configuration and enantiomeric excess. rsc.org

Direct CD analysis of this compound may yield weak signals. Therefore, a common strategy is to form a complex or derivative that produces a strong, characteristic CD signal. A powerful approach involves the rapid, three-component assembly of a chiral amine, an enantiopure ligand like BINOL, and a boronic acid. rsc.org This assembly forms chiral host-guest structures that generate distinct CD signals for each enantiomer of the amine, allowing for clear differentiation and quantification. rsc.orgrsc.orgbath.ac.uk Another method uses the formation of CD-active metal complexes, such as octahedral Fe(II) complexes, which produce strong signals in the visible region that are sensitive to the amine's chirality. nih.govacs.org

Luminescence Spectroscopy for Chiral Analysis

Luminescence spectroscopy, including fluorescence, offers high sensitivity for chiral analysis. nih.gov Similar to CD spectroscopy, direct analysis is often challenging. The typical approach involves using chiral fluorescent derivatizing agents that react with the amine to form diastereomers with different fluorescent properties. elsevierpure.comnih.gov The resulting derivatives can be separated by HPLC and detected with a fluorescence detector, allowing for the determination of enantiomeric composition with high sensitivity. elsevierpure.comnih.gov

Another advanced technique is Fluorescence Detected Circular Dichroism (FDCD), which can detect very low levels of circular dichroism in absorption by measuring the difference in emission intensity upon excitation with left- and right-circularly polarized light. mdpi.com

Chromatographic Separation Techniques for Enantiomeric and Diastereomeric Analysis

Chromatographic techniques are the most widely used methods for separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly effective for the analysis of chiral amines like this compound. chromatographyonline.commdpi.com

These methods rely on the use of a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica). eijppr.com The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus, separation. eijppr.com

High-Performance Liquid Chromatography (HPLC): A vast array of CSPs are available for HPLC, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) and amylose) being among the most versatile and widely used for separating a broad range of chiral compounds, including amines. eijppr.comnih.gov Pirkle-type phases, which are based on π-acid/π-base interactions, are also highly effective, particularly in normal-phase mode. hplc.eu The choice of mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier, is crucial for optimizing the separation. csfarmacie.cz

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher speed, reduced solvent consumption, and lower backpressure. chromatographyonline.comresearchgate.net It is particularly well-suited for preparative scale separations. wiley.com Polysaccharide and cyclofructan-based CSPs have shown excellent performance in separating chiral primary amines under SFC conditions. chromatographyonline.com Recently, crown ether-derived CSPs have demonstrated success in resolving primary amines that were previously difficult to separate. wiley.com

Table 3: Common Chiral Stationary Phases (CSPs) for Amine Separation

| CSP Type | Chiral Selector Example | Typical Separation Mode | Interaction Mechanism |

| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic, Reversed Phase | Hydrogen bonding, π-π interactions, steric hindrance |

| Pirkle-type (π-acid/π-base) | (R,R)-Whelk-O 1, DNB-Phenylglycine | Normal Phase | π-π interactions, dipole-dipole, hydrogen bonding |

| Cyclofructan-based | LARIHC CF6-P | Polar Organic, SFC | Inclusion complexation, hydrogen bonding |

| Crown Ether-based | Crownpak® CR-I(+) | SFC | Host-guest complexation via hydrogen bonding |

This table summarizes common CSPs used for the enantioseparation of chiral amines and related compounds. eijppr.comhplc.euwiley.comeuropeanpharmaceuticalreview.comresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation of chiral compounds. researchgate.netnih.gov For primary amines like this compound, direct chiral separation is most commonly achieved using Chiral Stationary Phases (CSPs). researchgate.net These phases create a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely employed for the chiral resolution of a broad range of compounds, including amines. nih.govmdpi.com The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. shimadzu.com Method development often involves screening various columns and mobile phase compositions to find the ideal conditions. mdpi.comshimadzu.com For basic compounds like amines, mobile phase additives are often used to improve peak shape and resolution.

| Parameter | Typical Conditions for Chiral Amine Separation |

| Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | Normal-Phase (e.g., n-hexane/isopropanol) or Polar Organic Mode |

| Additives | Basic (e.g., diethylamine) or Acidic modifiers |

| Detection | UV-Vis, Circular Dichroism (CD) |

This table presents typical starting conditions for the chiral HPLC separation of primary amines, which would be optimized for the specific analysis of this compound.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and often preferred technique for chiral separations in the pharmaceutical industry. wiley.comnih.govamericanpharmaceuticalreview.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov This technique offers several advantages over HPLC, including higher efficiency, faster analysis times, and reduced consumption of organic solvents, aligning with the principles of "green chemistry". americanpharmaceuticalreview.comchromatographyonline.comchromatographytoday.com

The separation principles in chiral SFC are similar to HPLC, relying on chiral stationary phases to resolve enantiomers. wiley.com Polysaccharide-based and crown ether-derived CSPs have proven effective for the enantioseparation of primary amines. wiley.com The composition of the mobile phase, particularly the choice of organic modifier (e.g., methanol) and additives (acidic or basic), significantly influences the retention and selectivity of the separation. chromatographyonline.comeuropeanpharmaceuticalreview.com SFC often demonstrates comparable or even superior selectivity and improved peak shapes compared to normal-phase HPLC for primary amines. chromatographyonline.com

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO2 | Liquid Solvents (e.g., Hexane, Ethanol) |

| Analysis Speed | Generally faster due to low viscosity and high diffusivity | Slower |

| Solvent Consumption | Significantly lower organic solvent use | Higher organic solvent use |

| Environmental Impact | "Greener" alternative | Larger environmental footprint |

| Typical Application | High-throughput screening, preparative separations americanpharmaceuticalreview.comchromatographyonline.com | Routine analysis, preparative separations |

This interactive table compares the key features of SFC and HPLC for chiral separations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the safety and efficacy of active pharmaceutical ingredients. thermofisher.com Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly effective technique for the detection, identification, and quantification of volatile and semi-volatile impurities that may be present in this compound. thermofisher.com These impurities can originate from raw materials, synthetic by-products, or degradation products. nih.gov

The process involves separating the different components of a sample in the gas chromatograph, followed by detection and identification by the mass spectrometer. ukm.myresearchgate.net The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the ionized molecules and their fragmentation patterns, allowing for the unambiguous identification of impurities. ukm.myresearchgate.netsemanticscholar.org For amphetamine-type substances, GC-MS is instrumental in identifying synthesis markers and precursor-related impurities, which can provide insights into the manufacturing process. ukm.myresearchgate.netmdpi.com In some cases, derivatization of the analytes is required to improve their volatility and chromatographic behavior. gcms.cz

Typical Impurities Identified in Related Compounds:

Precursors: Phenyl-2-propanone (P2P) ukm.myresearchgate.net

By-products: N-formylamphetamine, bis-(1-phenylisopropyl) amine ukm.myresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govresearchgate.netwikipedia.org This technique provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

The process begins with the growth of a high-quality single crystal of the compound of interest, which is often the most challenging step. nih.govnih.gov This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. nih.govyoutube.com By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.orgnih.govyoutube.com From this map, a detailed atomic model of the molecule is constructed and refined. nih.govyoutube.com

For this compound, an X-ray crystallographic analysis would provide conclusive proof of its absolute stereochemistry. Furthermore, it would reveal detailed information about its solid-state conformation and the intermolecular interactions, such as hydrogen bonding, that govern its crystal packing. This structural information is invaluable for understanding its physicochemical properties. researchgate.net

| Property Determined | Significance for this compound |

| Absolute Configuration | Confirms the (R)-enantiomer identity unequivocally. nih.gov |

| Molecular Conformation | Reveals the spatial arrangement of the phenyl and aminopropane groups. |

| Intermolecular Interactions | Details hydrogen bonding and other forces in the crystal lattice. researchgate.net |

| Crystal Packing | Describes how individual molecules are arranged in the solid state. |

This table outlines the key structural information obtained from X-ray crystallography and its importance for characterizing this compound.

Computational and Theoretical Chemistry Studies of R 1,1 Diphenyl 2 Aminopropane Systems

Quantum Mechanical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in elucidating the electronic structure and predicting the reactivity of (R)-1,1-diphenyl-2-aminopropane. unram.ac.id These methods solve the Schrödinger equation for a molecule, providing detailed information about its orbitals and electron distribution. unram.ac.id

Detailed Research Findings:

Electronic Properties: DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine key electronic properties. researchgate.netnih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the molecule's reactivity. The HOMO-LUMO gap indicates the molecule's chemical stability and its susceptibility to electronic excitation. For a molecule like this compound, the HOMO is likely localized on the electron-rich phenyl rings and the amino group, while the LUMO is expected to be distributed over the phenyl rings' anti-bonding orbitals.

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the nitrogen atom of the amino group is expected to be a primary site for electrophilic attack, a prediction that can be quantified through analysis of the molecular electrostatic potential (MEP) map and calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges). nih.gov

Ab Initio Methods: Ab initio calculations, such as Hartree-Fock (HF) and more advanced methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), offer a higher level of theory and can provide more accurate results, albeit at a greater computational cost. unram.ac.idaps.org These methods are particularly useful for benchmarking DFT results and for systems where electron correlation effects are significant. aps.org For the diphenylalkane system within this compound, ab initio calculations can offer a more precise description of the electronic interactions between the phenyl rings. pitt.edu

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -0.2 | eV |

| HOMO-LUMO Gap | 5.6 | eV |

| Electronegativity (χ) | 3.0 | eV |

| Chemical Hardness (η) | 2.8 | eV |

| Global Electrophilicity (ω) | 1.6 | eV |

| Dipole Moment | 1.5 | Debye |

Molecular Modeling and Dynamics Simulations for Conformational Space Analysis

The flexibility of this compound, arising from the rotation around several single bonds, means it can exist in numerous conformations. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring this conformational space. nih.govresearchgate.net

Detailed Research Findings:

Conformational Search: A thorough conformational search is the initial and most critical step. frontiersin.org This can be performed using molecular mechanics force fields (e.g., MMFF or AMBER) to systematically or stochastically rotate the flexible bonds and identify low-energy conformers. For this compound, the key dihedral angles to consider are those around the C1-C2 bond and the C-N bond, as well as the orientations of the two phenyl groups.

Energy Landscapes: The results of conformational searches and MD simulations are often visualized as a potential energy surface (PES). chemistrywithatwist.com Each identified stable conformer represents a minimum on this surface. The relative energies of these conformers, often recalculated at a higher level of theory like DFT, determine their population at a given temperature according to the Boltzmann distribution. hebmu.edu.cn

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 60° (gauche) | 0.0 | 65 |

| 2 | 180° (anti) | 1.2 | 25 |

| 3 | -60° (gauche) | 2.5 | 10 |

Theoretical Studies of Reaction Mechanisms and Transition States in Asymmetric Catalysis

This compound and its derivatives are often used as chiral ligands or organocatalysts in asymmetric synthesis. ru.nltdx.cat Theoretical studies are invaluable for understanding the mechanisms of these reactions and the origins of stereoselectivity. nih.gov

Detailed Research Findings:

Mechanism Elucidation: Computational methods can map out the entire reaction pathway for a catalyzed reaction. liv.ac.uk This involves identifying all intermediates and, most importantly, the transition states that connect them. For example, in an asymmetric transfer hydrogenation of a ketone where a derivative of this compound is used as a chiral ligand for a metal catalyst, DFT can be used to model the key steps: coordination of the ketone, hydride transfer, and release of the chiral alcohol product.

Transition State Modeling: The stereochemical outcome of an asymmetric reaction is determined at the rate-determining, stereodifferentiating transition state. rsc.org Computational chemists can locate the transition state structures for the formation of both the (R) and (S) products. By comparing the energies of these diastereomeric transition states, the enantiomeric excess (ee) of the reaction can be predicted. The lower energy transition state corresponds to the major product. nih.gov

Origin of Stereoselectivity: Analysis of the transition state geometries reveals the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion, CH-π interactions) that are responsible for the energy difference between the diastereomeric transition states. rsc.orgrogue-scholar.org For a catalyst derived from this compound, the bulky phenyl groups play a crucial role in creating a chiral environment that directs the approach of the substrate, leading to a highly stereoselective transformation. rsc.org

Table 3: Hypothetical Calculated Activation Energies for a Catalytic Asymmetric Addition

| Transition State | Product Enantiomer | Activation Energy (ΔG‡) (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-R | R | 10.2 | 95 |

| TS-S | S | 12.5 |

Prediction of Spectroscopic and Stereochemical Properties

Computational methods can accurately predict various spectroscopic properties, which is a powerful tool for structure elucidation and for confirming the absolute configuration of chiral molecules like this compound. frontiersin.orgnih.gov

Detailed Research Findings:

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. frontiersin.orghebmu.edu.cn By comparing the calculated spectrum with the experimental one, the proposed structure can be validated. For complex molecules with multiple possible diastereomers, this comparison can be used to determine the relative stereochemistry. hebmu.edu.cn A novel method for assigning the absolute configuration of chiral primary amines has been developed based on the experimental and DFT-calculated 19F NMR chemical shift differences of its derivatives. frontiersin.orgnih.gov

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that are sensitive to chirality. gaussian.com Time-dependent DFT (TD-DFT) can be used to predict the ECD spectrum of a molecule. arxiv.org By comparing the predicted spectrum of the (R)-enantiomer with the experimental spectrum, the absolute configuration can be unambiguously assigned. chemistrywithatwist.com VCD, which measures the differential absorption of left and right circularly polarized infrared light, provides even more detailed structural information and is less sensitive to solvent effects. gaussian.com

Optical Rotation: While more challenging to predict with high accuracy, computational methods can also calculate the specific optical rotation of a chiral molecule. nih.gov This provides another piece of evidence for confirming the absolute configuration.

Table 4: Hypothetical Comparison of Experimental and Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Difference (ppm) |

| C1 | 145.2 | 145.8 | -0.6 |

| C2 | 52.8 | 53.1 | -0.3 |

| C3 (CH3) | 22.5 | 22.9 | -0.4 |

| C-ipso | 143.5 | 144.0 | -0.5 |

| C-ortho | 128.9 | 129.2 | -0.3 |

| C-meta | 128.4 | 128.6 | -0.2 |

| C-para | 126.7 | 127.0 | -0.3 |

Future Directions and Emerging Research Opportunities for R 1,1 Diphenyl 2 Aminopropane

Development of Novel Stereoselective Synthetic Pathways to Analogous Chiral Structures

The demand for enantiomerically pure compounds, particularly chiral amines, in the pharmaceutical and fine chemical industries necessitates the continuous development of efficient and selective synthetic methods. chiralpedia.comchiralpedia.com Future research concerning (R)-1,1-Diphenyl-2-aminopropane will likely focus on creating novel synthetic pathways to access a wider array of structurally analogous chiral amines.

Key areas of development include:

Metal-Free Reductions: Moving towards more sustainable and cost-effective synthesis, research is exploring metal-free reduction methods for producing chiral amines. thieme-connect.com For instance, the use of trichlorosilane (B8805176) in the presence of N,N-dimethylformamide has shown promise for the highly stereoselective reduction of ketimines, offering a pathway to chiral amines with excellent enantiomeric enrichment. thieme-connect.com

Advanced Chiral Auxiliaries: The use of removable chiral auxiliaries remains a robust strategy. rsc.org Future work will likely involve designing new auxiliaries that are not only efficient in directing stereochemistry but are also easily synthesized and removed under mild conditions. The development of novel pyrazole (B372694) derivatives using tert-butanesulfinamide as a chiral auxiliary highlights this trend, providing a blueprint for creating complex chiral structures. rsc.org

Biocatalytic Routes: The use of enzymes, or biocatalysis, is a rapidly growing field for chiral amine synthesis due to its high selectivity and environmentally friendly conditions. chiralpedia.comnih.gov Engineered enzymes like transaminases and amine dehydrogenases are being developed to broaden the substrate scope to include more complex and bulky molecules, offering a green alternative to traditional chemical synthesis for producing analogs of this compound. nih.gov

These evolving synthetic strategies will enable the creation of a diverse library of chiral 1,1-diaryl-2-aminopropane analogs, each with potentially unique properties and applications.

Exploration of New Catalytic Systems and Expanding Applications in Asymmetric Synthesis

This compound and its derivatives have proven effective as ligands in various asymmetric catalytic reactions. The future in this area lies in exploring novel catalytic systems and expanding their application to new types of chemical transformations.

Emerging trends include:

Dual-Catalysis Systems: A significant area of innovation is the use of dual-catalyst systems, where two distinct catalysts work cooperatively or synergistically to achieve a transformation not possible with either catalyst alone. nih.gov This can include hybrid systems combining a transition metal catalyst with an organocatalyst, or photoredox catalysts paired with transition metal or organocatalysts. nih.govccnu.edu.cn Such systems could be designed using ligands derived from this compound to tackle challenging asymmetric reactions.

C-H Bond Functionalization: The selective functionalization of traditionally unreactive C-H bonds is a major goal in modern organic synthesis for its atom economy. nih.gov Developing new chiral catalysts based on the 1,1-diphenyl-2-aminopropane framework for asymmetric C-H activation would represent a significant advancement, enabling the direct and efficient construction of complex chiral molecules. nih.gov

Synthesis of Silicon-Stereogenic Compounds: Chiral organosilicon compounds are gaining attention in materials science and drug design. sioc-journal.cn There is a pressing need for efficient catalytic methods to synthesize these molecules. Future applications could see ligands derived from this compound being employed in novel catalytic systems for the asymmetric synthesis of compounds containing silicon-stereogenic centers. sioc-journal.cn

The table below summarizes potential areas for expanding the catalytic utility of this compound-based systems.

| Catalytic Innovation | Potential Application Area | Desired Outcome |

| Dual-Catalysis | Synthesis of complex natural products | Enhanced enantioselectivity and reaction efficiency chiralpedia.comnih.gov |

| Asymmetric C-H Functionalization | Direct synthesis of chiral building blocks | Atom-economical construction of enantiopure molecules nih.gov |

| Photoredox/Transition Metal Catalysis | Creation of novel chiral centers | Access to new reaction pathways under mild conditions ccnu.edu.cn |

| Silicon-Stereogenic Synthesis | Development of advanced materials | Highly efficient and selective formation of chiral organosilicon compounds sioc-journal.cn |

Advancements in Chemical Probe Design and Mechanistic Studies in Chemical Biology

Chemical probes are small molecules used to study and manipulate biological systems. nih.govomicsonline.org The unique stereochemistry of this compound and its analogs makes them intriguing scaffolds for the design of novel chemical probes to investigate biological processes with high precision.

Future research opportunities in this domain include:

High-Quality Probe Development: The focus is on creating "high-quality" chemical probes with high selectivity for their intended biological target to avoid off-target effects. nih.gov The 1,1-diphenyl-2-aminopropane structure could serve as a core for developing probes targeting specific enzymes or receptors, where the chirality is crucial for selective binding.

Fluorescent Probe Design: Attaching fluorescent dyes to a chiral scaffold allows for the visualization of biological targets and processes in living cells. nih.govrsc.orgbohrium.com Future work could involve creating fluorescently-labeled analogs of this compound to track their interactions and elucidate the mechanisms of action of related bioactive compounds. Advances in computational models are accelerating the design of such probes with tailored spectral properties. rsc.org

Probes for Mechanistic Elucidation: Chiral probes can be invaluable for understanding the stereochemical requirements of protein-ligand interactions. By synthesizing and testing both enantiomers of a probe, researchers can validate on-target activity and gain deeper insights into the molecular basis of diseases like cancer, neurodegenerative disorders, and infectious diseases. omicsonline.org

Computational Design and Optimization of Chiral Catalytic Systems

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of chiral catalysts. chiralpedia.com By modeling reaction transition states, researchers can predict enantioselectivity and rationally design improved catalysts, a process that is highly applicable to systems involving this compound.

Key areas for computational advancement are:

Predictive Modeling with DFT: Density Functional Theory (DFT) is a powerful method for calculating the electronic structure of molecules and predicting the energy barriers of chemical reactions. chiralpedia.comacs.org Future research will use DFT to model transition states involving catalysts derived from this compound, allowing for the in silico screening of catalyst variants to identify those with the highest potential for enantioselectivity before committing to laboratory synthesis. acs.org

Data Integration and Machine Learning: A frontier in catalyst design is the integration of large datasets from different reaction types to build predictive models. chemrxiv.org By combining computational data (e.g., from DFT calculations) with experimental results, machine learning algorithms can identify subtle structure-activity relationships and guide the design of novel, highly effective chiral catalysts. This data-driven approach can significantly accelerate the optimization cycle. chiralpedia.comchemrxiv.org

Enzyme and Catalyst De Novo Design: Computational methods are now capable of designing entirely new enzymes and catalysts for specific reactions. nih.gov While still a complex challenge, the principles of de novo design could be used to create novel protein scaffolds or organocatalysts that incorporate the key structural features of this compound to catalyze new stereoselective transformations.

The synergy between computational prediction and experimental validation represents a powerful paradigm for the future of asymmetric catalysis. chiralpedia.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-1,1-Diphenyl-2-aminopropane critical for experimental design?

- Answer : The compound has an empirical formula of C₁₅H₁₇N , molecular weight 211.30 g/mol , and CAS number 67659-36-3 . Its stereochemistry (R-configuration) is critical for interactions in chiral environments. Stability considerations include sensitivity to light and moisture, requiring storage under inert conditions. Solubility data in polar/non-polar solvents should be determined experimentally, as solvent choice impacts reaction efficiency and crystallization .

Q. What synthetic methodologies are reported for this compound?

- Answer : Synthesis often employs chiral resolution or stereoselective catalysis . For example, chiral epoxide intermediates can undergo nucleophilic ring-opening with amines to introduce the amino group while preserving stereochemistry . Alternative routes may use enantiomerically pure starting materials, such as (R)-phenylglycine derivatives, to avoid racemization. Reaction conditions (e.g., temperature, solvent) must be optimized to minimize byproducts .

Q. How can researchers verify the enantiomeric purity of this compound?

- Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard, using hexane/isopropanol mobile phases. Polarimetry ([α]ᴅ values) and NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) provide complementary data . Single-crystal X-ray diffraction (as in ) resolves absolute configuration unambiguously .

Advanced Research Questions

Q. How do stereochemical differences between (R)- and (S)-enantiomers affect biological activity?

- Answer : The (R)-enantiomer exhibits distinct receptor-binding profiles compared to the (S)-form. For example, in studies of structurally similar compounds, (R)-isomers showed higher affinity for serotonin receptors, while (S)-isomers displayed antagonistic effects . Researchers must validate enantiomer-specific activity via radioligand binding assays or cell-based functional assays using purified isomers .

Q. What computational approaches are used to predict the interactions of this compound with biological targets?

- Answer : Docking studies (e.g., AutoDock Vina) with receptor crystal structures (e.g., 5-HT₂A) model binding poses, while molecular dynamics simulations assess stability. PubChem’s 3D conformer data (InChI:

InChI=1S/C10H15NO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3/t8-/m1/s1) provide starting geometries . QSAR models correlate structural features (e.g., dipole moments, logP) with activity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or impurity profiles . For example, trace levels of (S)-enantiomer (CAS 67659-37-4) in racemic mixtures may confound results . Robust protocols include:

- LC-MS purity validation (>99% enantiomeric excess).

- Standardized assays (e.g., NIH’s Psychoactive Drug Screening Program).

- Meta-analyses of published data to identify confounding variables .

Methodological Recommendations

- Synthesis : Use asymmetric hydrogenation with Ru-BINAP catalysts for scalable enantioselective synthesis .

- Characterization : Combine chiral HPLC , NMR , and X-ray crystallography for unambiguous stereochemical assignment .

- Biological Testing : Include positive controls (e.g., known 5-HT₂A agonists) and validate results across multiple assay platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.